molecular formula C6H13ClN2O B1510276 1-Methyl-1,4-diazepan-5-one hydrochloride CAS No. 854828-87-8

1-Methyl-1,4-diazepan-5-one hydrochloride

Cat. No.: B1510276
CAS No.: 854828-87-8
M. Wt: 164.63 g/mol
InChI Key: RLLQETHLAUCYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepan-5-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 1-methyl-1,4-diaminopentane with a suitable carbonyl compound under acidic conditions. The reaction typically requires a catalyst, such as a strong acid, and is conducted at elevated temperatures to facilitate the formation of the diazepan-5-one ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-diazepan-5-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups on the compound.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Methyl-1,4-diazepan-5-one hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Methyl-1,4-diazepan-5-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 1,4-diazepan-5-one

  • 1-ethyl-1,4-diazepan-5-one

  • 1-propyl-1,4-diazepan-5-one

  • 1-butyl-1,4-diazepan-5-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-methyl-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-6(9)7-3-5-8;/h2-5H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLQETHLAUCYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)NCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743771
Record name 1-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854828-87-8
Record name 1-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4-diazepan-5-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,4-diazepan-5-one hydrochloride
Reactant of Route 3
1-Methyl-1,4-diazepan-5-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,4-diazepan-5-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-1,4-diazepan-5-one hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Methyl-1,4-diazepan-5-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.